- E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases, Angewandte Chemie, 2021, 60(25), 13824-13828
Cas no 1910-41-4 (FADH)
FADH structure
Product Name:FADH
Número CAS:1910-41-4
MF:C27H35N9O15P2
Megavatios:787.565627336502
CID:142746
PubChem ID:446013
Update Time:2025-04-19
FADH Propiedades químicas y físicas
Nombre e identificación
-
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
- flavin adenine dinucleotide fully reduced neutral
- Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'®
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
- [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
- 1,5-dihydro-FAD
- 5'-ester with adenosine
- FADH
- Reduced flavine 2 adenine dinucleotide
- FADH
- Dihydro-FAD
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
- flavin adenine dinucleotide (reduced)
- Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
- 1,5-dihydro-P-5-ester with adenosine
- C01352
- Q27102690
- CHEBI:17877
- adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Dihydro-FAD
- SCHEMBL4363188
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
- C27H35N9O15P2
- DTXSID301343006
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- 1910-41-4
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Reduced flavine adenine dinucleotide
- Q27113979
- Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
- flavin adenine dinucleotide reduced
- FADH2
- Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- Adenosine 5-(trihydrogen pyrophosphate)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- C27-H35-N9-O15-P2
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
- Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
- 1,5-dihydro-FAD(2-)
- (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
- dihydroflavin adenine dinucleotide(2-)
- 1,5-dihydro-FAD dianion
- FADH2 dianion
- dihydroflavin adenine dinucleotide dianion
- FADH(2)
-
- Renchi: 1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1
- Clave inchi: YPZRHBJKEMOYQH-UYBVJOGSSA-N
- Sonrisas: P(=O)(O)(OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=C(C(NC(N2)=O)=O)NC2C=C(C)C(C)=CC1=2)O)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Atributos calculados
- Calidad precisa: 787.17278544g/mol
- Masa isotópica única: 787.17278544g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 21
- Recuento de átomos pesados: 53
- Cuenta de enlace giratorio: 13
- Complejidad: 1520
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -4.8
- Superficie del Polo topológico: 356Ų
FADH Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Referencia
- Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105
FADH Raw materials
FADH Preparation Products
FADH Literatura relevante
-
Rui-Kun Zhao,Andras Lukacs,Allison Haigney,Richard Brust,Gregory M. Greetham,Michael Towrie,Peter J. Tonge,Stephen R. Meech Phys. Chem. Chem. Phys. 2011 13 17642
-
Kaiqi Wu,Wenfei Li,Lu Yu,Wei Tong,Yue Feng,Shenglong Ling,Longhua Zhang,Xiao Zheng,Maojun Yang,Changlin Tian Phys. Chem. Chem. Phys. 2017 19 4849
-
Marcelinus Christwardana,Yongjin Chung,Yongchai Kwon Nanoscale 2017 9 1993
-
Karno Schwinn,Nicolas Ferré,Miquel Huix-Rotllant Phys. Chem. Chem. Phys. 2020 22 12447
-
Ernesto J. Calvo,Claudia B. Danilowicz,Alejandro Wolosiuk Phys. Chem. Chem. Phys. 2005 7 1800
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Nucleósidos, nucleótidos y análogos nucleótidos de purina Difosfatos de ribonucleósido de purina
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Nucleósidos, nucleótidos y análogos nucleótidos de purina Ribonucleótidos de purina Difosfatos de ribonucleósido de purina
1910-41-4 (FADH) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote